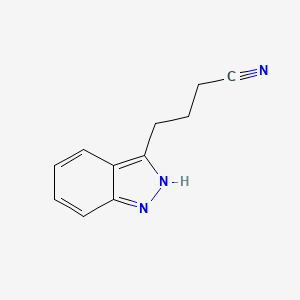

3-(3-Cyanopropyl)indazole

Description

Contextualization within Indazole Chemical Research

Research into indazole and its derivatives is a dynamic and expanding field within heterocyclic chemistry. nih.govnih.gov Scientists have long been interested in the indazole ring system due to its presence in a variety of pharmacologically significant molecules. pnrjournal.com The synthesis of novel indazole derivatives is a key focus, with efforts aimed at exploring new functionalities and biological activities. austinpublishinggroup.com

Within this context, 3-(3-Cyanopropyl)indazole often emerges as a synthetic intermediate or a building block for more complex molecular architectures. For instance, the related compound, 1-(3-cyanopropyl)-1H-indazole-3-carboxylic acid, has been used as a precursor in the synthesis of indazole-3-carboxamide derivatives. google.comnih.gov The functional groups of this compound—specifically the reactive nitrile group and the indazole ring's nitrogen atoms—provide multiple sites for chemical modification. This makes it a versatile reagent in the construction of diverse molecular scaffolds, such as pyrrolo[3,2-e]indazoles. arkat-usa.orgresearchgate.net The functionalization at the C(3) position of the indazole ring is of particular interest due to the number of biologically active molecules that feature substitution at this site. austinpublishinggroup.com

Significance of the Indazole Nucleus as a Heterocyclic Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.com This designation stems from its recurring presence as a core structural motif in compounds exhibiting a wide array of biological activities. nih.govnih.gov Nitrogen-containing heterocycles are fundamental components of many natural products and commercial drugs, and indazoles represent a prominent class within this group. nih.govpnrjournal.com

The versatility of the indazole ring allows for the creation of a large number of derivatives through substitution at various positions, leading to diverse pharmacological profiles. nih.gov Indazole-based compounds have been investigated for numerous therapeutic applications, including as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govnih.gov Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic importance. pnrjournal.com The planar nature of the ring system and the presence of two nitrogen atoms, which can act as hydrogen bond donors or acceptors, are key to its ability to interact with biological targets. nih.gov

Examples of FDA-Approved Drugs Containing the Indazole Scaffold

View Table

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Granisetron | Antiemetic (5-HT3 antagonist) | pnrjournal.com |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) | pnrjournal.com |

| Axitinib | Anticancer (Tyrosine kinase inhibitor) | pnrjournal.com |

| Entrectinib | Anticancer (Tyrosine kinase inhibitor) | pnrjournal.com |

| Lonidamine | Anticancer (Antiglycolytic agent) | pnrjournal.com |

Role of the Cyanopropyl Moiety in Chemical Structure and Reactivity Profiles

The 3-cyanopropyl group attached to the indazole nucleus plays a dual role in defining the compound's chemical properties and potential applications. This moiety consists of a three-carbon (propyl) aliphatic chain terminating in a cyano (-C≡N) group.

From a reactivity standpoint, the terminal cyano (nitrile) group is a versatile functional handle. It can undergo a variety of chemical transformations, providing a gateway to other functional groups. Key reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the cyanopropyl group into a carboxypropyl group. This introduces a new reactive site and changes the electronic and solubility properties of the molecule.

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), introducing a basic center and a potent nucleophile for further derivatization.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

This chemical reactivity makes the cyanopropyl moiety a valuable tool in synthetic chemistry for elaborating the core indazole structure into more complex and functionally diverse molecules. gelest.com The interaction of the cyanopropyl group with other molecules is also utilized in analytical techniques; for example, cyanopropyl-modified silica (B1680970) gel is used as a stationary phase in chromatography for separating compounds based on specific interactions with the nitrile functionality. rsc.org

Chemical Properties of this compound

View Table

| Property | Information |

|---|---|

| Core Structure | Indazole |

| Substituent at C3 | 3-Cyanopropyl group [- (CH₂)₃CN] |

| Key Functional Groups | Indazole N-H, Indazole N, Nitrile (-C≡N) |

| Potential Reactivity | N-alkylation, Nitrile hydrolysis, Nitrile reduction, Electrophilic aromatic substitution |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(2H-indazol-3-yl)butanenitrile |

InChI |

InChI=1S/C11H11N3/c12-8-4-3-7-11-9-5-1-2-6-10(9)13-14-11/h1-2,5-6H,3-4,7H2,(H,13,14) |

InChI Key |

RNYQJGHLATWCEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Cyanopropyl Indazole

Strategies for Indazole Ring System Construction

The formation of the indazole scaffold is a critical step in the synthesis of 3-(3-cyanopropyl)indazole. Modern organic synthesis has provided a variety of powerful methods to construct this bicyclic heterocycle, ranging from transition metal-catalyzed reactions to metal-free and electrochemical approaches.

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazole derivatives, offering high efficiency and functional group tolerance. mdpi.com These methods often involve the sequential activation of C-H bonds followed by annulation. mdpi.comnih.gov

Rhodium(III)-catalyzed reactions have been particularly prominent. For instance, the reaction of imidates with nitrosobenzenes, catalyzed by a rhodium/copper system, provides a facile route to 1H-indazoles. mdpi.comnih.gov This process involves the C-H activation of the imidate, followed by migratory insertion into the N=O group of the nitrosobenzene (B162901) to form a six-membered rhodacycle intermediate, which then leads to the indazole product. nih.gov Another Rh(III)-catalyzed approach involves the annulation of azobenzenes with vinylene carbonate, which can act as an acetaldehyde (B116499) or acetyl surrogate to enable a [4 + 1] or [4 + 2] annulation, depending on the electronic properties of the azobenzene. acs.orgnih.gov This transformation proceeds under mild conditions and demonstrates excellent functional group compatibility. acs.org

Cobalt(III) catalysts have also been employed for the synthesis of N-aryl-2H-indazoles. nih.gov These reactions proceed via C-H bond additions to aldehydes followed by in situ cyclization and aromatization. A key advantage of this method is the use of an air-stable cationic Co(III) catalyst, making the procedure operationally straightforward. nih.gov

Palladium-catalyzed reactions are also widely used. For example, Pd-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is a known route to indazoles. caribjscitech.com Additionally, copper-catalyzed reactions, such as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives, can provide substituted 3-aminoindazoles through a cascade process. organic-chemistry.org The choice of metal catalyst can even be used to switch the reaction pathway, as demonstrated in the synthesis of indazoles and indoles from the same triazene-alkyne substrate, where copper(II) promotes indazole formation and silver(I) leads to indoles. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Indazole Syntheses

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | 1H-Indazoles | C-H activation/intramolecular cascade annulation. mdpi.comnih.gov |

| Rh(III) | Azobenzenes and vinylene carbonate | (2H)-Indazoles or dihydrocinnolin-4-ones | [4 + 1] or [4 + 2] annulation depending on substrate electronics. acs.orgnih.gov |

| Co(III) | Azo compounds and aldehydes | N-aryl-2H-indazoles | Use of an air-stable catalyst; C-H bond addition followed by cyclization. nih.gov |

| Pd(II) | o-Alkyne azoarenes | Indazoles | Intramolecular C-N bond formation. caribjscitech.com |

| Cu(II) | 2-Halobenzonitriles and hydrazine derivatives | 3-Aminoindazoles | Cascade coupling-(deacylation)-condensation process. organic-chemistry.org |

| Ag(I) | Triazene-alkyne substrates | Indoles (orthogonal to Cu-catalyzed indazole synthesis) | N-N bond cleavage. rsc.org |

While transition metal-catalyzed methods are powerful, metal-free and organocatalytic approaches offer advantages in terms of cost, toxicity, and sustainability. rsc.orgresearchgate.net These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

One notable metal-free approach is the Cadogan reductive cyclization. An operationally simple, one-pot synthesis of 2H-indazoles has been developed from commercially available ortho-nitrobenzaldehydes and anilines. The initial condensation to form an ortho-imino-nitrobenzene substrate is followed by a reductive cyclization promoted by tri-n-butylphosphine under mild conditions. acs.org This method is also applicable to the synthesis of N2-alkyl indazoles using aliphatic amines. acs.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has also been applied to the synthesis of heterocyclic compounds, including those with structures related to indazoles. beilstein-journals.org For example, non-covalent organocatalysis, which relies on interactions like hydrogen bonding, can be used to activate substrates in cyclization reactions. beilstein-journals.org While direct organocatalytic synthesis of the core indazole ring is less common, the principles of organocatalysis are being increasingly applied to the construction of complex heterocyclic systems.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a traceless reagent. researchgate.net This approach has been successfully applied to the synthesis of 1H-indazoles. A metal- and oxidant-free electrochemical method has been developed for the synthesis of valuable indazoles via the dehydrogenative C-N coupling of hydrazones. rsc.org This anodic oxidation approach provides a variety of 1H-indazole derivatives in moderate to good yields. rsc.org

Furthermore, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, where the outcome of the reaction is determined by the choice of cathode material. nih.gov Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. These N-oxides are versatile intermediates that can be subsequently deoxygenated to the corresponding 1H-indazoles using a zinc cathode via paired electrolysis. nih.gov The broad scope of this electrochemical protocol, tolerating both electron-rich and electron-poor substrates, highlights its potential for the synthesis of diverse indazole derivatives. nih.gov

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and can rapidly build molecular complexity from simple starting materials. wikipedia.org

A one-pot domino benzannulation protocol has been devised for the synthesis of diversely functionalized indazole frameworks. This reaction involves the strapping of o-chloropyrazolyl ynones with various nitromethane (B149229) derivatives and proceeds through a tandem Michael addition-intramolecular SNAr reaction pathway. researchgate.net

Another example is an innovative cascade reaction for the synthesis of 2H-indazole derivatives. This "one-pot" method involves multiple components and allows for the stereoselective synthesis of substituted 2H-indazole analogues. nih.gov The process begins with the formation of functionalized 3-bromo-4-((methylthio)methyl) derivatives, which are then used in a palladium-catalyzed synthesis of 2-H-indazole derivatives in good yields. nih.gov

Enzymatic cascade reactions have also been explored for indazole synthesis. A nitroreductase-triggered indazole formation has been demonstrated, where 2-nitrobenzylamine derivatives are converted to reactive nitrosobenzylamine intermediates that spontaneously cyclize and aromatize to indazoles. chemrxiv.org This enzymatic approach can be coupled with an imine reductase in a sequential cascade to produce N-methyl-2H-indazole from simple starting materials like 2-nitrobenzaldehyde (B1664092) and methylamine. chemrxiv.org

Installation of the 3-(3-Cyanopropyl) Side Chain

Once the indazole core has been constructed, the next critical step is the regioselective installation of the 3-(3-cyanopropyl) side chain at the C3 position. Direct C3-functionalization and cyanoalkylation strategies are key to achieving this transformation.

Direct C-H functionalization of the indazole ring at the C3 position is a highly desirable strategy as it avoids the need for pre-functionalized substrates. nih.gov A variety of methods have been developed for the direct C3-alkylation of indazoles. For instance, a Bu₄NI-catalyzed oxidative cross-dehydrogenative coupling can be used to introduce alkyl groups at the C3 position of 2H-indazoles. chim.it

For the specific introduction of a cyanopropyl group, a common strategy involves the reaction of a C3-lithiated or C3-zincated indazole intermediate with a suitable electrophile. Regioselective C3-zincation of N1-protected indazoles can be achieved using TMP₂Zn, followed by a Negishi coupling with an appropriate halo-propylnitrile derivative. chim.it Similarly, metalation of a 2-SEM protected 2H-indazole with n-BuLi, followed by transmetalation with ZnCl₂ and a subsequent Negishi coupling, can also be employed. chim.it

Visible light-promoted, transition-metal-free methods have also been developed for the direct functionalization of indazoles. frontiersin.org While these methods have been primarily demonstrated for carbamoylation, the underlying principles of radical-mediated C-H functionalization could potentially be adapted for cyanoalkylation. nih.govfrontiersin.org

Table 2: Comparison of C3-Functionalization Strategies

| Method | Reagents | Key Features |

|---|---|---|

| Oxidative Cross-Dehydrogenative Coupling | Bu₄NI (catalyst) | Direct C-H alkylation of 2H-indazoles. chim.it |

| Negishi Coupling | TMP₂Zn or n-BuLi/ZnCl₂, halo-propylnitrile | Requires N-protection; regioselective C3-zincation. chim.it |

| Visible Light-Promoted Radical Reaction | Photocatalyst, radical precursor | Transition-metal-free; potential for adaptation to cyanoalkylation. nih.govfrontiersin.org |

Cross-Coupling Reactions Utilizing Cyanopropyl-Substituted Reagents

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For the synthesis of this compound, a particularly effective strategy involves the coupling of a pre-functionalized indazole core with a reagent already containing the cyanopropyl moiety. The Suzuki-Miyaura coupling is a prominent example of this approach. mdpi.comresearchgate.net

This methodology typically begins with a 3-haloindazole, often 3-iodo-1H-indazole, which is first protected at the N1 position, for instance, with a tert-butyloxycarbonyl (Boc) group, to enhance stability and solubility. mdpi.com The resulting N-protected 3-iodoindazole serves as the electrophilic partner in the cross-coupling reaction. The nucleophilic partner is a cyanopropyl-substituted organoboron reagent, such as a cyanopropyl boronic acid or its pinacol (B44631) ester derivative. The reaction is catalyzed by a palladium complex, often in the presence of a suitable base and solvent system. researchgate.net This approach offers a direct and modular route to the target compound, allowing for late-stage introduction of the cyanopropyl group.

Table 1: Representative Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role |

|---|---|---|

| Indazole Substrate | tert-butyl 3-iodo-1H-indazole-1-carboxylate | Electrophilic partner |

| Boron Reagent | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | Nucleophilic cyanopropyl source |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water or DMF | Reaction medium |

This strategy is highly valued for its functional group tolerance and the commercial availability of diverse organoboron reagents. researchgate.net

Multi-Step Organic Synthesis Methods for Introducing the Cyanopropyl Moiety

In cases where direct cross-coupling is not feasible or desired, multi-step sequences provide a versatile alternative for constructing the cyanopropyl side chain at the C3 position of the indazole ring. These methods involve building the three-carbon chain and subsequently introducing the nitrile functionality through a series of well-established organic transformations. littleflowercollege.edu.in

A common multi-step approach could commence with a readily available starting material like indazole-3-carboxylic acid. The synthesis can be logically designed by disconnecting the target molecule to identify key intermediates. littleflowercollege.edu.in For example, the carboxylic acid can be reduced to a primary alcohol (3-(hydroxymethyl)indazole). This alcohol can then be converted into a better leaving group, such as a halide (e.g., 3-(bromomethyl)indazole), via an Appel reaction. Chain extension can be achieved by reacting this halide with a two-carbon nucleophile, like the enolate of diethyl malonate, followed by hydrolysis, decarboxylation, and further functional group manipulations to ultimately yield the cyanopropyl group.

Table 2: Illustrative Multi-Step Pathway to this compound

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | Indazole-3-carboxylic acid | LiAlH₄ or BH₃·THF | 3-(Hydroxymethyl)indazole | Reduction of carboxylic acid |

| 2 | 3-(Hydroxymethyl)indazole | PBr₃ or CBr₄/PPh₃ | 3-(Bromomethyl)indazole | Halogenation (Appel Reaction) |

| 3 | 3-(Bromomethyl)indazole | NaCN in DMSO | Indazole-3-acetonitrile | Cyanide Displacement (Chain Extension) |

| 4 | Indazole-3-acetonitrile | 1. LDA 2. Ethylene oxide | 3-(3-Hydroxypropyl)indazole-α-carbonitrile | Alkylation & Ring Opening |

| 5 | 3-(3-Hydroxypropyl)indazole-α-carbonitrile | 1. TsCl, Pyridine 2. LiAlH₄ | 4-(1H-indazol-3-yl)butanenitrile | Reduction and Rearrangement |

Functional Group Interconversions Leading to the Cyanopropyl Group

Functional group interconversion (FGI) is a critical tactic in organic synthesis, defined as the conversion of one functional group into another without altering the carbon skeleton. imperial.ac.uk In the context of synthesizing this compound, FGI is most relevant in the final step where the nitrile group is installed onto a pre-existing propyl chain attached to the indazole C3 position.

Two primary FGI strategies are commonly employed:

Nucleophilic Substitution with Cyanide: This is one of the most direct methods for introducing a nitrile group. It involves the displacement of a leaving group, typically a halide (Cl, Br, I) or a sulfonate ester (tosylate, mesylate), from a 3-(3-halopropyl)indazole or 3-(3-sulfonyloxypropyl)indazole precursor. The reaction is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO. vanderbilt.edu

Dehydration of a Primary Amide: An alternative route involves the dehydration of a primary amide. A precursor such as 4-(1H-indazol-3-yl)butanamide can be treated with a strong dehydrating agent to yield the desired nitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. vanderbilt.edu

Another relevant FGI is the reduction of a nitrile to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation, which, while being the reverse of what is needed here, highlights the synthetic utility of the nitrile group as a precursor to other functionalities. imperial.ac.uk

Table 3: Comparison of FGI Methods for Nitrile Synthesis

| Method | Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-(3-Bromopropyl)indazole | NaCN, DMSO | High yield, reliable | Toxicity of cyanide reagents |

| Amide Dehydration | 4-(1H-indazol-3-yl)butanamide | P₂O₅ or TsCl/Pyridine | Avoids free cyanide salts | Requires amide precursor, harsh conditions |

Regioselective Synthesis of N-Substituted 3-(3-Cyanopropyl)indazoles (N1 vs. N2 Isomers)

The indazole ring contains two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of regioisomers. Controlling the site of substitution is a significant challenge in indazole chemistry. The regiochemical outcome of N-alkylation is highly dependent on several factors, including the nature of the substituent at the C3 position, the choice of base, the solvent, and the electrophile. beilstein-journals.orgnih.gov

For an indazole with a 3-(3-cyanopropyl) group, achieving regioselectivity in N-substitution follows established principles:

N1-Selectivity: The formation of the N1 isomer is often favored under conditions that promote a tight ion pair between the indazole anion and the counter-ion of the base. The use of sodium hydride (NaH) as the base in a less polar, coordinating solvent like tetrahydrofuran (B95107) (THF) typically results in high N1-selectivity. beilstein-journals.org It has been proposed that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich atom (if present in the C3 substituent), sterically hindering the approach of the electrophile to N2 and directing it to N1. nih.gov

N2-Selectivity: The N2 isomer is generally favored when using a larger, "softer" cation from the base, such as cesium, in a polar aprotic solvent like N,N-dimethylformamide (DMF). beilstein-journals.org Under these conditions, a more dissociated "naked" indazole anion is present in solution. The N2 position is often more electronically favored for alkylation due to its higher electron density, and in the absence of steric or chelation control, it can become the major site of reaction. nih.gov Specific protocols, such as the Cadogan reductive cyclization, have also been developed to provide reliable access to N2-substituted indazoles from ortho-nitrobenzaldehydes and amines. organic-chemistry.org

Table 4: Conditions for Regioselective N-Alkylation of this compound

| Desired Isomer | Base | Solvent | Rationale |

|---|---|---|---|

| N1-substituted | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favors tight ion-pair formation, directing electrophile to the less hindered N1 position. |

| N2-substituted | Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Promotes a dissociated anion, allowing reaction at the more nucleophilic N2 position. |

Stereoselective Synthesis Considerations for Chiral this compound Derivatives

The development of stereoselective methods for synthesizing chiral indazole derivatives is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity is crucial. semanticscholar.org For this compound derivatives, chirality can be introduced either at the C3 position of the indazole ring, creating a quaternary stereocenter, or on the cyanopropyl side chain.

A powerful strategy for creating C3-quaternary stereocenters involves a copper hydride (CuH)-catalyzed enantioselective allylation. semanticscholar.orgmit.edu This method utilizes an umpolung strategy, where an N-protected indazole (e.g., N-benzoyloxy-indazole) acts as an electrophile. In the presence of a chiral phosphine (B1218219) ligand, the CuH catalyst facilitates the addition of an allene (B1206475), which acts as the nucleophile, to the C3 position with high enantioselectivity. mit.edu The resulting C3-allyl group can then be further modified through standard chemical transformations to introduce different side chains while preserving the stereocenter.

Another consideration is the potential for axial chirality in highly substituted indazole derivatives. nih.gov If bulky groups are placed at the N2 position and on the phenyl ring of the indazole, rotation around the C-N bond can be restricted, leading to stable, non-interconverting atropisomers. While less common for simple 3-substituted indazoles, this is an important concept in the design of more complex chiral ligands and molecules. nih.gov

Table 5: Approaches to Stereoselective Synthesis of Indazole Derivatives

| Chiral Feature | Method | Description |

|---|---|---|

| C3-Quaternary Stereocenter | CuH-Catalyzed Asymmetric Allylation | An electrophilic N-protected indazole reacts with an allene in the presence of a chiral copper catalyst to form a C3-allylated indazole with high enantiomeric excess. semanticscholar.orgmit.edu |

| Chiral Side Chain | Asymmetric Synthesis or Chiral Resolution | A chiral center is introduced on the cyanopropyl side chain using standard asymmetric reactions (e.g., asymmetric reduction of a ketone) or by resolving a racemic mixture. |

| Axial Chirality | Atroposelective Synthesis | Introduction of sterically demanding groups that restrict bond rotation, leading to separable atropisomers. Relevant for more complex derivatives. nih.gov |

Chemical Reactivity and Derivatization Studies of 3 3 Cyanopropyl Indazole

Transformations of the Indazole Nucleus in 3-(3-Cyanopropyl)indazole

The indazole ring is an aromatic heterocyclic system that can undergo a variety of chemical transformations, including electrophilic and nucleophilic reactions, as well as functionalization at its nitrogen atoms.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. researchgate.net The regioselectivity of such reactions on the indazole ring is influenced by the existing substituents and the reaction conditions. The C3 position of an unsubstituted indazole is generally the most reactive towards electrophiles. However, in this compound, this position is already substituted. The alkyl group at C3 is generally considered to be weakly activating and ortho-, para-directing.

Halogenation: The halogenation of indazoles has been reported to occur at various positions. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the C3 position of the indazole system. chim.it In the case of 2-substituted indazoles, metal-free halogenation can lead to mono- or poly-halogenated products, with substitution occurring at the C3 and C7 positions. researchgate.netsemanticscholar.org For 3-substituted indazoles like this compound, electrophilic attack would be directed to the available positions on the benzene (B151609) ring, primarily C4, C5, C6, and C7. The precise location of substitution will depend on the electronic effects of the C3-substituent and any directing groups that may be present on the indazole nitrogen. For example, a direct and efficient regioselective C7-bromination has been achieved for 4-substituted 1H-indazoles. nih.gov

Nitration: The nitration of indazoles can also occur at the C3 position. acs.org Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate. researchgate.netchim.itrsc.orgsemopenalex.org For a C3-substituted indazole, nitration would be expected to occur on the benzo-fused ring. The directing effect of the C3-alkyl group would favor substitution at the C4 and C6 positions. The reaction conditions, typically involving strong acids, can also influence the outcome. libretexts.org

A summary of potential electrophilic aromatic substitution reactions on the indazole nucleus of this compound is presented below:

| Reaction | Reagent | Typical Position of Substitution on Indazole Ring |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 (if unsubstituted), C5, C7 |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 (if unsubstituted), C5, C7 |

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.govlibretexts.orgfishersci.seyoutube.com The cyanopropyl group at C3 is not strongly electron-withdrawing, so the indazole ring of this compound is not highly activated for SNAr. However, if a good leaving group, such as a halogen, were present at positions like C5 or C7, nucleophilic displacement could be possible under certain conditions.

Ring transformation or ring-opening reactions of indazoles are not commonly reported under general conditions but can occur under specific circumstances, such as in the presence of strong bases or certain metals, or when the ring is suitably activated. For instance, some fused 2H-indazoles have been shown to undergo ring-opening when treated with nucleophiles or electrophiles. rsc.org However, for a simple 3-alkyl-indazole, the ring is generally stable.

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable in most cases. nih.govresearchgate.net The position of this equilibrium can be influenced by substituents and the solvent.

N-Functionalization: The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent at C3, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.govresearchgate.net

For 3-alkyl-substituted indazoles, the steric bulk of the C3-substituent can influence the N1/N2 ratio. Studies on the alkylation of various C3-substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) can favor the formation of the N1-alkylated product. beilstein-journals.orgnih.gov Conversely, certain conditions can favor the formation of the N2-isomer. wuxibiology.com

The general conditions for N-alkylation of indazoles are summarized in the table below:

| Reaction | Reagents | Typical Products |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Mixture of N1- and N2-alkylated indazoles |

Reactions of the Cyanopropyl Side Chain

The cyanopropyl side chain in this compound offers a versatile handle for further chemical modifications, primarily through reactions of the nitrile group.

The nitrile group (-C≡N) is a valuable functional group that can be converted into a variety of other functionalities. masterorganicchemistry.com

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. The reaction proceeds in two stages, with the amide being an intermediate. researchgate.net

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, typically leads to the corresponding carboxylic acid. nih.govmdpi.com In the case of this compound, this would yield 4-(1H-indazol-3-yl)butanoic acid.

Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide, initially forms the carboxylate salt, which upon acidification gives the carboxylic acid. researchgate.netnih.gov

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney nickel or palladium on carbon). organic-chemistry.org The reduction of this compound would afford 4-(1H-indazol-3-yl)butan-1-amine.

The propyl chain itself is a saturated alkyl group and is generally unreactive under mild conditions. masterorganicchemistry.com However, functionalization could potentially be achieved through radical reactions, such as free-radical halogenation, although this would likely be unselective and could also affect the indazole ring. More controlled modifications would typically require the prior introduction of a functional group onto the chain.

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound in derivatization reactions is governed by complex mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes to novel indazole derivatives. This section delves into the mechanistic investigations of reactions involving this compound, with a focus on radical intermediates in C-N bond formation, transition state characterization, and the influence of substituents on reaction parameters.

Radical Intermediates and Pathways in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and radical-mediated pathways have emerged as powerful tools for this purpose. In the context of this compound, radical intermediates can play a significant role, particularly in reactions involving C-H activation or the use of radical initiators. While direct studies on this compound are not extensively documented, mechanistic insights can be drawn from related indazole systems and general principles of radical chemistry.

One proposed pathway for C-N bond formation involves the generation of a nitrogen-centered radical on the indazole ring, which can then react with a suitable carbon-centered radical or an unsaturated system. For instance, in photoredox catalysis, a photocatalyst can facilitate the single-electron transfer (SET) to or from the indazole moiety, leading to the formation of a radical ion. This reactive intermediate can then undergo further transformations to establish a new C-N bond.

Mechanistic studies on analogous systems suggest that the reaction may proceed through a radical-polar crossover mechanism. In such a pathway, a radical addition to an unsaturated partner is followed by a polar step, such as the collapse of the resulting radical intermediate to form the final product. The specific pathway is often dictated by the reaction conditions, including the choice of catalyst, solvent, and any additives present.

In some cases, a radical chain mechanism may be operative. This involves an initiation step to generate the initial radical species, a propagation sequence where the radical reacts to form the product and regenerate another radical, and a termination step where radicals are quenched. The efficiency of such a process depends on the relative rates of the propagation and termination steps.

Transition State Characterization and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms by characterizing transition states and mapping out reaction energy profiles. For this compound, understanding the transition states of its derivatization reactions can provide critical insights into reaction feasibility, selectivity, and kinetics.

Recent DFT studies on the regioselective alkylation of 1H-indazole-3-carbonitrile, a compound structurally analogous to this compound, have shed light on the factors governing the N1 versus N2 selectivity. These calculations revealed that the reaction pathway and the corresponding transition state energies are highly dependent on the reaction conditions, such as the nature of the base and the electrophile beilstein-journals.org.

For instance, in the presence of a cesium carbonate base, a chelation-controlled mechanism is proposed where the cesium ion coordinates to the N2 nitrogen and the cyano group, favoring alkylation at the N1 position. The transition state for this pathway involves a well-defined geometry where the reactants are brought into close proximity in an orientation that minimizes steric hindrance and maximizes orbital overlap.

The table below summarizes hypothetical transition state energies for the alkylation of this compound based on analogous systems, illustrating how different reaction conditions could influence the regioselectivity.

| Reaction Condition | Alkylation Position | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Cs2CO3, DMF | N1 | 15.2 | N1-alkylated indazole |

| Cs2CO3, DMF | N2 | 18.5 | |

| NaH, THF | N1 | 17.8 | N2-alkylated indazole |

| NaH, THF | N2 | 16.1 |

Note: The data in this table is illustrative and based on computational studies of similar indazole derivatives. Actual experimental values may vary.

Influence of Substituents on Reaction Selectivity and Rate

The electronic and steric properties of substituents on the indazole ring can profoundly influence the selectivity and rate of its derivatization reactions. The 3-(3-cyanopropyl) group itself is an electron-withdrawing group due to the nitrile functionality. This electronic effect can impact the nucleophilicity of the indazole nitrogen atoms and the acidity of the N-H proton.

Conversely, the introduction of electron-donating groups onto the indazole ring would be expected to increase the electron density and enhance the rate of electrophilic attack. The position of these substituents (e.g., at the 4, 5, 6, or 7-positions) would also play a crucial role in directing the regiochemical outcome of the reaction by influencing the relative electron density at the N1 and N2 positions.

Steric hindrance is another critical factor. Bulky substituents near the reaction center can impede the approach of a reagent, thereby favoring reaction at a less sterically hindered site. For this compound, the cyanopropyl group at the 3-position can exert some steric influence, potentially favoring substitution at the more accessible N1 position in certain reactions.

The interplay of these electronic and steric effects can be subtle and is often best rationalized through a combination of experimental studies and theoretical calculations. The following table provides a qualitative summary of the expected effects of different types of substituents on the reactivity of the indazole ring.

| Substituent Type at Positions 4, 5, 6, or 7 | Electronic Effect | Expected Impact on Reaction Rate (Electrophilic Attack) | Expected Impact on Regioselectivity (N-Alkylation) |

| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density | Increase | May favor N2, depending on position and steric factors |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Decreases electron density | Decrease | May favor N1, especially if chelation is possible |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Decrease (net effect is often deactivating) | Complex, depends on balance of inductive and resonance effects |

Advanced Analytical Methodologies in 3 3 Cyanopropyl Indazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 3-(3-Cyanopropyl)indazole. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the protons of the cyanopropyl group would exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to the cyano group are deshielded and would appear at a specific downfield region. oregonstate.edu The protons on the indazole ring would produce signals in the aromatic region, with their specific shifts and coupling patterns revealing their substitution pattern. youtube.com

Quantitative NMR (qNMR) can be employed to determine the purity of a sample or the ratio of isomers in a mixture without the need for an identical reference standard, by comparing the integrals of analyte signals to that of a known concentration standard. ox.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. In the analysis of indazole derivatives, the fragmentation patterns observed in the mass spectrum can be characteristic of the core structure and its substituents. nih.gov Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to fragmentation that can help in structural identification. arkat-usa.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic absorption band for the nitrile (C≡N) group. The presence of the indazole ring would be indicated by absorptions corresponding to C=N and aromatic C-H bonds. hud.ac.uk

| Spectroscopic Data Summary for Indazole Derivatives | | :--- | :--- | | Technique | Typical Observations | | ¹H NMR | Signals for aromatic protons, and specific shifts for the cyanopropyl group protons. oregonstate.eduyoutube.com | | ¹³C NMR | Resonances for aromatic carbons, the cyano carbon, and the propyl chain carbons. mdpi.com | | Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. nih.gov | | Infrared (IR) Spectroscopy | Characteristic absorption bands for C≡N (nitrile), C=N (indazole), and aromatic C-H functional groups. hud.ac.uk |

Chromatographic Separation and Characterization Techniques

Chromatography is indispensable for the separation and purification of this compound, as well as for its quantitative analysis in various matrices.

Cyanopropyl-modified stationary phases are versatile materials used in both normal-phase (NP) and hydrophilic interaction liquid chromatography (HILIC). chromatographyonline.comscribd.com In normal-phase LC, these stationary phases, used with non-polar mobile phases, can effectively separate isomers and related compounds. chromatographyonline.com The cyano group provides a different selectivity compared to standard silica (B1680970) phases. uv.es

In HILIC, which is suitable for separating polar compounds, the cyanopropyl phase can be used with aqueous-organic mobile phases. mdpi.com This technique is advantageous as it can retain and separate compounds that are too polar for reversed-phase chromatography. The retention mechanism in HILIC involves the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. mdpi.com The versatility of cyanopropyl phases allows for opposite elution orders to be achieved by switching between normal-phase and reversed-phase modes, which is useful for analyzing trace impurities. chromatographyonline.com

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For indazole derivatives, GC-MS can provide both qualitative and quantitative information. nih.govnotulaebotanicae.ro The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times. nih.govf1000research.com The fragmentation patterns of indole (B1671886) and indazole derivatives in GC-MS have been studied to aid in structure identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. palsystem.comeurl-pesticides.eu In the analysis of indazole compounds, LC-MS allows for the separation of complex mixtures with high resolution, followed by mass spectrometric detection that can confirm the identity of the analytes and quantify them even at low concentrations. google.comresearchgate.netresearchgate.net Different ionization techniques, such as electrospray ionization (ESI), can be used depending on the analyte's properties. researchgate.net

| Chromatographic Techniques for Indazole Analysis | | :--- | :--- | | Technique | Application | | Normal-Phase LC (with cyanopropyl phase) | Separation of isomers and related compounds using non-polar mobile phases. chromatographyonline.com | | HILIC (with cyanopropyl phase) | Separation of polar compounds using aqueous-organic mobile phases. mdpi.com | | Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis of volatile indazole derivatives. nih.govnotulaebotanicae.ronih.gov | | Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive and selective analysis of a wide range of indazole compounds in complex matrices. palsystem.comgoogle.comresearchgate.netresearchgate.net |

Broader Research Perspectives and Synthetic Applications of Indazole Scaffolds in Chemical Science

Indazole as a Versatile Synthon in Heterocyclic Chemistry

The indazole nucleus is a cornerstone in heterocyclic chemistry, serving as a valuable precursor for the creation of diverse and complex molecular architectures. mdpi.comarkat-usa.org The reactivity of the indazole ring, characterized by its susceptibility to electrophilic substitution and the facile modification of its nitrogen atoms, allows for its incorporation into a multitude of heterocyclic systems. benthamdirect.com The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole (B372694) moiety contribute to the stability and specific reactivity of indazole and its derivatives. rsc.org

The versatility of the indazole scaffold is significantly enhanced by the introduction of various functional groups. These substituents can be strategically placed on either the benzene (B151609) or the pyrazole ring to direct further chemical transformations. For instance, the presence of a halogen can facilitate cross-coupling reactions, while an amino group can act as a nucleophile or be converted into a diazonium salt for further derivatization. researchgate.net

A pertinent example of the indazole scaffold's utility as a synthon is the use of the 3-(3-Cyanopropyl)indazole moiety in the construction of more elaborate heterocyclic structures. The cyanopropyl group at the 3-position provides a reactive handle for a variety of chemical modifications. This is exemplified in the synthesis of pyrrolo[3,2-e]indazoles, where 7-(3-Cyanopropyl)-3-phenylsulfonyl-3,6-dihydropyrrolo[3,2-e]indazole serves as a key intermediate. arkat-usa.orgbohrium.com This transformation highlights how the cyanopropyl-substituted indazole can be a foundational element in building fused heterocyclic systems, which are often of significant interest in medicinal chemistry and materials science. arkat-usa.orgbohrium.com

The ability to perform reactions such as domino Sonogashira/Cacchi coupling-heteroannulation on appropriately substituted indazoles further underscores their role as powerful synthons. bohrium.com These types of reactions enable the one-pot construction of complex polycyclic systems from relatively simple indazole precursors. bohrium.com The strategic placement of functional groups, such as the cyanopropyl group, is therefore crucial in designing synthetic routes towards novel heterocyclic compounds with desired properties.

| Indazole Derivative | Synthetic Application | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 7-(3-Cyanopropyl)-3-phenylsulfonyl-3,6-dihydropyrrolo[3,2-e]indazole | Intermediate in the synthesis of fused heterocycles | Pyrrolo[3,2-e]indazoles | arkat-usa.orgbohrium.com |

| 4-Iodo-1-phenylsulfonyl-5-trifluoro-acetamidoindazole | Domino Sonogashira/Cacchi coupling-heteroannulation | 7-H/substituted 3,6-dihydropyrrolo[3,2-e]indazoles | bohrium.com |

| General Indazole Scaffold | Electrophilic substitution, N-alkylation/acylation | Variously substituted indazoles | benthamdirect.com |

Strategies for Scaffolding Complex Molecules and Fine Chemicals

The concept of a molecular scaffold is central to the design and synthesis of complex organic molecules, particularly in the realm of drug discovery and fine chemical production. scilit.com A scaffold provides the core structural framework upon which various functional groups and side chains can be appended to create a library of compounds with diverse properties. The indazole ring system is an exemplary scaffold due to its rigid structure and the multiple points available for chemical modification. rsc.org

One of the key strategies for utilizing the indazole scaffold involves the introduction of a functionalized side chain that can serve as an anchor point for building more complex structures. The compound this compound is a prime example of this strategy. The cyanopropyl group offers a versatile functional handle; the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these new functional groups opens up a new set of possible chemical transformations.

A concrete illustration of this strategy is found in a patent detailing the synthesis of indazole derivatives with potential therapeutic applications. google.comresearchgate.net In this work, 1-(3-cyanopropyl)-1H-indazole-3-carboxylic acid is used as a key intermediate. google.comresearchgate.net The carboxylic acid at the 3-position is activated and then coupled with various amines to form a range of N-substituted carboxamides. google.comresearchgate.net This approach allows for the systematic variation of the substituent at the 3-position, enabling the exploration of structure-activity relationships. The initial this compound scaffold provides the foundational structure, while the subsequent chemical modifications allow for the fine-tuning of the molecule's properties.

The strategic importance of the indazole scaffold is also highlighted by the concept of "scaffold hopping," where a known active core from one heterocyclic family is replaced with an indazole ring to explore new chemical space and potentially improve properties such as potency, selectivity, or pharmacokinetic profiles.

| Scaffold | Functionalization Strategy | Example of Complex Molecule | Reference |

|---|---|---|---|

| 1-(3-Cyanopropyl)-1H-indazole-3-carboxylic acid | Amide coupling with various amines | N-substituted 1-(3-cyanopropyl)-1H-indazole-3-carboxamides | google.comresearchgate.net |

| Indazole Core | Introduction of diverse substituents at various positions | Library of functionally diverse indazole derivatives | rsc.org |

Advanced Materials Science Applications of Indazole Derivatives

The application of indazole derivatives extends beyond medicinal chemistry into the realm of advanced materials science. mdpi.com The inherent photophysical properties of the indazole ring system, stemming from its extended π-conjugated system, make it an attractive component for the design of novel functional materials. benthamdirect.com In particular, indazole derivatives have shown promise as luminescent materials, with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. google.comacs.org

The luminescence of indazole derivatives can be tuned by the introduction of different substituents onto the indazole core. google.com For example, the synthesis of 3-keto-indazole derivatives has been shown to produce compounds with multi-colored phosphorescence. google.com The emission color can be modulated by varying the nature of the ketoaryl group at the 3-position. google.com This tunability is a highly desirable feature for the development of materials for lighting and display applications. Furthermore, room-temperature phosphorescence has been achieved by dispersing these ketoindazole derivatives in a solid matrix, opening up possibilities for their use in areas such as bioimaging and organic electronics. google.com

While specific research on the materials science applications of this compound is not extensively documented, its structural features suggest potential in this area. The cyanopropyl group could be chemically modified to introduce polymerizable moieties, allowing for the incorporation of the indazole chromophore into polymer backbones. This could lead to the development of novel luminescent or electronically active polymers. The nitrile group itself can also participate in coordination with metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) with interesting optical or catalytic properties. ossila.com Indeed, MOFs based on indazole-5-carboxylic acid have been shown to exhibit fascinating luminescent properties, including luminescence thermometry and long-lasting phosphorescence. ossila.com

The development of new derivatives of indazole as electronically active materials is an active area of research. researchgate.net The ability to functionalize the indazole scaffold at various positions allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of the resulting molecules, which is crucial for their performance in electronic devices. The combination of the robust indazole scaffold with the versatile reactivity of the cyanopropyl group in this compound presents a promising avenue for the future development of advanced functional materials.

| Indazole Derivative Type | Material Application | Key Property | Reference |

|---|---|---|---|

| 3-Keto-indazole derivatives | Luminescent materials, Room-temperature phosphorescence | Tunable multi-colored phosphorescence | google.com |

| Indazole-5-carboxylic acid | Metal-Organic Frameworks (MOFs) | Luminescence thermometry, long-lasting phosphorescence | ossila.com |

| General Indazole Derivatives | Organic electronics (e.g., OLEDs), fluorescent probes | Tunable electronic and photophysical properties | acs.orgresearchgate.net |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., indazole C-3 vs. C-5 positions). Coupling constants resolve rotational isomers .

- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., Ar-H⋯H-Ar contacts in solid-state packing) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .

Methodological Insight : Combine cross-validated data (e.g., NMR with X-ray) to address ambiguities in tautomeric forms .

How can researchers resolve discrepancies in reaction mechanisms proposed for indazole derivatives, such as competing [2+3] cycloaddition pathways?

Q. Advanced

- Isotopic Labeling : Use ¹⁵N-labeled diazo intermediates to track nitrogen migration in cycloadditions .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps .

- Computational Modeling : DFT calculations compare activation energies of competing pathways (e.g., intramolecular vs. intermolecular cyclization) .

Case Study : A study on 3,3-diphenyl-3H-indazole formation revealed a non-concerted [2+3] mechanism via zwitterionic intermediates, validated by X-ray and kinetic data .

What strategies are recommended for optimizing regioselectivity in the synthesis of 3-substituted indazole derivatives?

Q. Advanced

- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution .

- Metal Catalysis : Pd-catalyzed C–H activation enables selective functionalization at the C-3 position .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, reducing undesired byproducts .

Methodological Insight : Use Hammett plots to correlate substituent electronic effects with regioselectivity trends .

How does the electronic environment of the indazole core influence its interaction with biological targets like kinases?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : The cyano group at the 3-position enhances hydrogen bonding with kinase ATP-binding pockets (e.g., via nitrile–backbone interactions) .

- SAR Studies : Compare analogs (e.g., 3-trifluoromethyl vs. 3-cyano) to map pharmacophore requirements .

- Crystallographic Analysis : Co-crystal structures with kinases (e.g., CDK2) reveal binding modes and steric clashes .

Methodological Insight : Pair mutagenesis studies with molecular docking to validate target engagement .

What analytical approaches should be employed when encountering unexpected byproducts in indazole synthesis?

Q. Advanced

- LC-MS/MS : Detect trace byproducts and propose structures via fragmentation patterns .

- 2D NMR : Use NOESY or HSQC to distinguish regioisomers (e.g., indazole vs. benzimidazole byproducts) .

- Crystallography : Identify unexpected products (e.g., dimerized intermediates) via single-crystal analysis .

Case Study : An unexpected 3,3-diphenyl-3H-indazole byproduct was resolved via X-ray, revealing a competing cycloaddition pathway .

What are the critical considerations in scaling up laboratory-scale indazole synthesis to pilot plant production?

Q. Basic

- Reactor Design : Continuous flow reactors minimize thermal gradients and improve mixing for exothermic steps .

- Purification : Switch from column chromatography to recrystallization or distillation for cost efficiency .

- Safety : Mitigate risks of nitrile hydrolysis (HCN release) via pH control and real-time monitoring .

How are structure-activity relationship (SAR) studies conducted for indazole derivatives in drug discovery?

Q. Advanced

- Scaffold Modifications : Compare 3-substituted analogs (e.g., 3-cyano vs. 3-piperidinyl) to assess potency shifts .

- Biological Assays : Use kinase inhibition assays (e.g., Wnt/β-catenin pathway) to quantify IC₅₀ values .

- Pharmacokinetic Profiling : Evaluate metabolic stability (CYP450 assays) and logP to optimize bioavailability .

Methodological Insight : Leverage parallel synthesis and high-throughput screening to accelerate SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.